4-Hydroxybenzenesulfonic Acid Hydrate

Übersicht

Beschreibung

. It is a white crystalline solid that is soluble in water and commonly used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzenesulfonic Acid Hydrate can be synthesized through the sulfonation of phenol. The reaction involves treating phenol with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the para position of the benzene ring.

Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar sulfonation processes. The reaction is typically carried out in a continuous reactor with precise temperature and pressure control to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxybenzenesulfonic Acid Hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) can be employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Benzoquinone derivatives.

Reduction: this compound can be reduced to 4-hydroxybenzenesulfonic acid.

Substitution: Various substituted phenols and sulfonic acids can be formed depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Chemical Synthesis

1. Redox Mediator in Biochemical Reactions

4-Hydroxybenzenesulfonic acid is utilized as a redox mediator in the laccase-catalyzed degradation of indigo dye, a common pollutant in textile industries. This application highlights its role in bioremediation and environmental chemistry .

2. Polymerization Catalyst

The compound serves as a catalyst in polymerization processes, particularly in the production of synthetic tanning agents and polyamide fibers. Its ability to enhance dyeing properties makes it valuable in the textile industry .

3. Electroplating Additive

It is predominantly used as an additive in electroplating baths, where it improves the quality of metal coatings by acting as a surfactant that reduces surface tension .

Material Science Applications

1. Proton Exchange Membranes

Recent studies have investigated the grafting of 4-hydroxybenzenesulfonic acid onto commercially available polymers to create membranes suitable for fuel cells. These membranes exhibit significant ionic conductivity and are considered for use in solid electrolyte applications due to their low cost and effectiveness .

2. Crystal Growth Studies

Research involving sodium 4-hydroxybenzenesulfonate dihydrate has demonstrated its potential in nonlinear optical applications. The synthesis of single crystals from aqueous solutions has been explored, revealing their structural and optical properties, which are crucial for laser-based devices .

| Property | Value |

|---|---|

| Crystal System | Monoclinic |

| Lattice Parameters | |

| Growth Rate | Varies with solvent |

| Optical Quality | Highly transparent crystals |

Environmental Applications

1. Dye Degradation

The compound's effectiveness as a redox mediator not only aids in dye degradation but also contributes to reducing environmental pollution from textile industries. Its application in laccase-mediated reactions showcases its potential for sustainable practices in industrial waste management .

Case Studies

Case Study 1: Indigo Dye Degradation

A study highlighted the use of 4-hydroxybenzenesulfonic acid as a redox mediator for degrading indigo dye using laccase enzymes. The results indicated a significant reduction in dye concentration within hours, demonstrating its efficacy in bioremediation efforts .

Case Study 2: Membrane Development for Fuel Cells

Research on grafting this compound onto polyvinylidene fluoride-co-hexafluoropropylene copolymers showed promising results for developing proton exchange membranes with enhanced ionic conductivity, making them suitable for fuel cell applications .

Wirkmechanismus

The mechanism by which 4-Hydroxybenzenesulfonic Acid Hydrate exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biochemical assays, it may interact with specific enzymes or receptors to produce a measurable response.

Molecular Targets and Pathways Involved:

Enzymes: Specific enzymes in biochemical pathways may be targeted by the compound.

Receptors: In medicinal applications, the compound may bind to receptors involved in physiological processes.

Vergleich Mit ähnlichen Verbindungen

p-Toluenesulfonic Acid

Benzenesulfonic Acid

Sodium 4-hydroxybenzenesulfonate

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Biologische Aktivität

4-Hydroxybenzenesulfonic acid hydrate, also known as para-hydroxybenzenesulfonic acid, is a sulfonic acid derivative of phenol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article explores its biological activity, focusing on antioxidant properties, antimicrobial effects, and its role in biochemical applications.

This compound is characterized by the following properties:

- Molecular Formula : C₆H₇O₄S

- Molecular Weight : 189.19 g/mol

- Appearance : White to light yellow crystalline powder

- Melting Point : Approximately 220 °C

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of 4-hydroxybenzenesulfonic acid and its derivatives. A notable investigation utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method to assess antioxidant activity. The results indicated that compounds derived from 4-hydroxybenzenesulfonic acid exhibited significant antioxidant properties, surpassing those of conventional antioxidants like butylated hydroxytoluene (BHT) .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideneamino)benzenesulfonic acid | 85% |

| Butylated Hydroxytoluene (BHT) | 75% |

| Control (No treatment) | 10% |

Antimicrobial Properties

The antimicrobial activity of 4-hydroxybenzenesulfonic acid has been investigated through various studies. One study synthesized a series of aminobenzene sulfonic acid-based Schiff bases from this compound and evaluated their antimicrobial properties against a range of pathogens. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

The biological activities of 4-hydroxybenzenesulfonic acid are believed to be linked to its ability to interact with cellular components and modulate oxidative stress pathways. Its antioxidant properties contribute to reducing reactive oxygen species (ROS), which play a significant role in cellular damage and inflammation. Additionally, the antimicrobial effects may result from disrupting bacterial cell membranes or inhibiting essential metabolic pathways in pathogens .

Case Studies

- Antioxidant Efficacy : A study conducted on various derivatives of 4-hydroxybenzenesulfonic acid revealed that certain modifications significantly enhanced their antioxidant capacity. These findings suggest that structural variations can be optimized for improved efficacy in therapeutic applications .

- Antimicrobial Applications : Research focused on the synthesis of Schiff bases from this compound demonstrated substantial antimicrobial effects against clinical isolates. This opens avenues for developing novel antibiotics based on the structural framework of 4-hydroxybenzenesulfonic acid .

Eigenschaften

IUPAC Name |

4-hydroxybenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUFXSKAMJWLNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

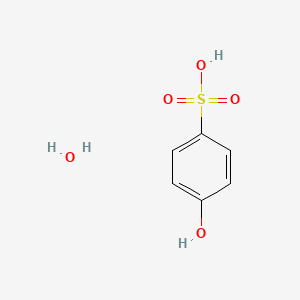

C1=CC(=CC=C1O)S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.